3-methyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-methyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a combination of pyridazine, piperidine, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the individual ring systems. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is studied for its unique structural features and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural complexity suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound features a benzoic acid structure with an iodine substituent, making it structurally simpler but still relevant for comparison.
4,4’-Dichlorobenzophenone: This compound contains a benzophenone core with chlorine substituents, offering a different set of chemical properties for comparison.
Uniqueness
3-methyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is unique due to its combination of multiple ring systems and functional groups
Properties
IUPAC Name |
[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-7-8-20(23-22-15)27-14-16-9-11-25(12-10-16)21(26)18-13-19(28-24-18)17-5-3-2-4-6-17/h2-8,13,16H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSIFEPJCJDRGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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